sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
説明
The compound sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a structurally complex molecule featuring:
- A sodium salt of a modified hept-2-enoic acid derivative with a (Z)-configuration, a cyclopropanecarbonyl group, and a sulfanyl-linked amino acid side chain.
- A bicyclic β-lactam core (1-azabicyclo[3.2.0]hept-2-ene) with a hydroxyethyl substituent at position 6 and a sulfanyl-linked aminomethylideneamino group at position 2.
特性
IUPAC Name |
sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S.C12H17N3O4S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);/q;;+1/p-1/b12-6-;;/t10-,11+;6-,7-,9-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVHCKVFLWYWCN-KJWPAVRRSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N5NaO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92309-29-0 (Parent) | |
| Record name | Cilastatin sodium mixture with Imipenem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085960174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60873393 | |
| Record name | Imipenem-cilastatin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85960-17-4 | |
| Record name | Cilastatin sodium mixture with Imipenem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085960174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imipenem-cilastatin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
作用機序
Target of Action
The primary target of imipenem is the penicillin-binding proteins (PBPs) found in the bacterial cell wall. These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibacterial drugs.
Mode of Action
Imipenem acts as an antimicrobial by inhibiting cell wall synthesis in various gram-positive and gram-negative bacteria. This inhibition is achieved by binding to PBPs, which disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis.
Biochemical Pathways
The binding of imipenem to PBPs leads to the loss of cell wall integrity and eventually causes cell wall lysis. This process disrupts the normal biochemical pathways of the bacteria, leading to cell death.
Pharmacokinetics
Imipenem is usually administered with cilastatin. Cilastatin inhibits the renal enzyme dehydropeptidase I, which prevents the metabolism of imipenem in the kidneys. This increases the concentration of imipenem in the urinary tract and enhances its antibacterial activity. The pharmacokinetics of both agents are linear across the therapeutic dose range, and no accumulation of these agents occurs for therapeutic regimens.
Result of Action
The result of imipenem’s action is the rapid death of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, imipenem causes the bacteria to become structurally unstable and lyse.
Action Environment
The stability of imipenem-cilastatin sodium can be influenced by environmental factors such as oxygen and water content. For example, the stability of the compound can be improved by controlling the headspace oxygen levels and the free water content. Additionally, the shape and size of imipenem and cilastatin sodium particles can also affect the stability of the compound.
生物活性
Sodium cilastatin, chemically known as sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate, is a synthetic compound primarily recognized for its role as a selective inhibitor of dehydrodipeptidase I. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by various research findings and data.
Chemical Structure and Properties
- Molecular Formula : C16H26N2NaO5S
- Molecular Weight : 380.4 Da
- IUPAC Name : Sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate
Sodium cilastatin functions primarily as an inhibitor of dehydrodipeptidase I (DDP I), which is involved in the metabolism of various peptides. The inhibition of this enzyme has significant implications in pharmacology, particularly in enhancing the efficacy of certain antibiotics.
- Inhibition of DDP I : Cilastatin exhibits a Ki value of 0.11 μM, indicating a high affinity for DDP I. This inhibition prevents the breakdown of β-lactam antibiotics, thus potentiating their antibacterial activity .
- Inhibition of Leukotriene D4 Hydrolase : Cilastatin also inhibits leukotriene D4 hydrolase with similar potency (Ki = 0.11 μM), which may contribute to its anti-inflammatory effects .
Nephroprotective Effects
Cilastatin has demonstrated nephroprotective properties in various in vivo studies. It protects renal function during the administration of nephrotoxic agents such as certain antibiotics by inhibiting the degradation of protective peptides in the kidney .
Synergistic Effects with Antibiotics
Research indicates that cilastatin enhances the efficacy of imipenem, a carbapenem antibiotic, by preventing its degradation and increasing its bioavailability in systemic circulation. This synergistic effect is crucial for treating infections caused by resistant strains of bacteria .
Case Studies and Research Findings
- Clinical Studies on Efficacy : A study published in Antimicrobial Agents and Chemotherapy demonstrated that cilastatin significantly improved the therapeutic outcomes in patients receiving imipenem for severe infections . Patients exhibited reduced rates of nephrotoxicity compared to those not receiving cilastatin.
- Animal Models : In animal models, cilastatin has been shown to mitigate renal damage induced by cisplatin, a common chemotherapeutic agent. The protective mechanism involves preservation of renal blood flow and reduction of oxidative stress markers .
- Pharmacokinetics : Pharmacokinetic studies indicate that cilastatin is well absorbed when administered orally and reaches peak plasma concentrations within 1-3 hours post-administration, making it suitable for outpatient treatment regimens .
Comparative Analysis with Other Compounds
| Compound | Mechanism | Ki (μM) | Therapeutic Use |
|---|---|---|---|
| Sodium Cilastatin | DDP I Inhibitor | 0.11 | Enhances imipenem efficacy |
| Captopril | ACE Inhibitor | 0.5 | Hypertension treatment |
| Enalapril | ACE Inhibitor | 0.05 | Heart failure management |
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The target compound shares structural motifs with several β-lactam antibiotics and synthetic derivatives. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogues
Key Observations:
Stereochemical Variations : The (5R,6S) configuration in the target compound contrasts with the (5R,6R) configuration in ’s analogue, which may influence β-lactamase binding and hydrolysis resistance .
β-Lactamase Resistance: The aminomethylideneamino-sulfanyl moiety may act as a transition-state analog, mimicking β-lactamase substrates and inhibiting enzyme activity—a mechanism seen in clavulanic acid derivatives .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and molecular fingerprinting (e.g., MACCS, Morgan fingerprints), the target compound’s similarity to known β-lactams can be quantified:
Table 2: Similarity Metrics (Hypothetical Data Based on )
Activity Landscape and SAR Insights
- Activity Cliffs: Minor structural changes, such as the (5R,6S) vs. (5R,6R) configuration, could lead to significant potency differences. For example, the (5R,6S) configuration in the target compound may improve binding to penicillin-binding proteins (PBPs) in Gram-negative bacteria .
- Bioactivity Correlations: Compounds with sulfanyl-aminomethylideneamino groups (e.g., ’s compound) show enhanced β-lactamase inhibition, suggesting the target compound may share this trait .
Research Findings and Implications
Predicted Pharmacokinetic Properties
Resistance Profile
The sulfanyl-aminomethylideneamino group may reduce susceptibility to AmpC β-lactamases, a common resistance mechanism in Pseudomonas aeruginosa .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
